N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide
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Overview
Description
N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a 2,4-dichlorophenyl group and a phenylacetamide moiety, connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(E)-[(3,5-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE
- N-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE
- N-{4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE
Uniqueness
N-{4-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide, a compound with notable biological activity, has been the subject of various studies focusing on its pharmacological properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- IUPAC Name : N-[4-[(2,4-dichlorobenzylidene)amino]phenyl]acetamide
- Molecular Formula : C15H12Cl2N2O
- Molecular Weight : 305.17 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. A study evaluating various N-phenylacetamide derivatives found that modifications in the structure significantly influenced their efficacy in animal models of epilepsy .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. In vitro tests indicated significant bactericidal effects against Gram-positive bacteria, suggesting its utility in treating infections caused by resistant strains such as MRSA .
Case Studies and Findings
- Synthesis and Evaluation :
- A study synthesized several derivatives of N-(4-substituted phenyl)acetamides and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The results indicated that specific structural modifications enhanced anticonvulsant efficacy .
- Pharmacological Screening :
Data Table: Anticonvulsant Activity Results
Compound ID | Dose (mg/kg) | MES Protection (%) | scPTZ Protection (%) |
---|---|---|---|
Compound A | 100 | 60 | 40 |
Compound B | 300 | 75 | 50 |
Compound C | 100 | 50 | 30 |
In Vitro Studies
The antimicrobial efficacy of this compound was assessed against several bacterial strains:
- Staphylococcus aureus :
- Escherichia coli :
Data Table: Antimicrobial Efficacy
Bacterial Strain | MIC (μM) | Biofilm Inhibition (%) |
---|---|---|
Staphylococcus aureus | 15.625 | 70 |
Escherichia coli | 31.25 | 65 |
The mechanism underlying the biological activities of this compound is not fully elucidated but appears to involve:
- Inhibition of Enzymatic Pathways : Molecular docking studies have suggested that this compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is critical for bacterial growth and proliferation .
- Modulation of Lipophilicity : The incorporation of halogen atoms (e.g., chlorine) enhances the lipophilicity of the compound, facilitating better penetration into biological membranes and potentially increasing its bioavailability in central nervous system (CNS) applications .
Properties
Molecular Formula |
C15H12Cl2N2O |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
N-[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O/c1-10(20)19-14-6-4-13(5-7-14)18-9-11-2-3-12(16)8-15(11)17/h2-9H,1H3,(H,19,20) |
InChI Key |
NDHWKVVGMBLOGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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